molecular formula C11H14O3 B1587494 Ethyl (4-methylphenoxy)acetate CAS No. 67028-40-4

Ethyl (4-methylphenoxy)acetate

Cat. No. B1587494
CAS RN: 67028-40-4
M. Wt: 194.23 g/mol
InChI Key: UMNOIMVMNARUSB-UHFFFAOYSA-N
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Patent
US05374641

Procedure details

In 70 ml of acetone were suspended 5.00 g of p-cresol, 7.72 g of ethyl bromoacetate and 6.39 g of potassium carbonate, and the resulting mixture was refluxed for 12 hours. After the solvent was distilled off under reduced pressure, water was added to the mixture, followed by extraction with methylene chloride. The organic phase was washed with in aqueous 2N sodium hydroxide solution and then with saturated sodium chloride solution, which was then dried over magnesium sulfate. On evaporation of the solvent under reduced pressure, 8.67 g of ethyl 4-methylphenoxyacetate was produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.72 g
Type
reactant
Reaction Step Two
Quantity
6.39 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:8][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:1][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Two
Name
Quantity
7.72 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
6.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 12 hours
Duration
12 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with in aqueous 2N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution, which was then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
On evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.67 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.